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molecular formula C13H11NO2 B8770511 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Cat. No. B8770511
M. Wt: 213.23 g/mol
InChI Key: HMZWDPWMRPUPLY-UHFFFAOYSA-N
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Patent
US05750549

Procedure details

The title compound was prepared by employing the method described in Example 111, Step A with (3-formyl-4-methoxyphenyl)-boronic acid and the commercially available 3-bromopyridine. NMR (400 MHz, CDCl3): δ 10.53 (s, 1H), 8.89 (d, 1H, J=2 Hz), 8.63 (dd, 1H, J=5,1 Hz), 8.10 (dt, 1H, J=8,2 Hz), 8.09 (d, 1H, J=2 Hz), 7.83 (dd, 1H, J=9,2 Hz), 7.56 (dd, 1H, J=8,5 Hz), 7.17 (d, 1H, J=9 Hz), 4.02 (s, 3H). Mass spectrum (NH3 /CI): 214 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Br[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:4][C:3]=1[CH:1]=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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